Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide
Description
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide is an organosulfur compound featuring a pyrimidine ring substituted with a methanesulfonyl group at position 5 and a sulfanide (HS⁻) group at position 2, with sodium as the counterion. The sulfanide ion (HS⁻) is a key reactive species in nucleophilic and redox reactions, often leveraged in pharmaceutical and organic synthesis contexts .
Properties
Molecular Formula |
C5H5N2NaO2S2 |
|---|---|
Molecular Weight |
212.2 g/mol |
IUPAC Name |
sodium;5-methylsulfonylpyrimidine-2-thiolate |
InChI |
InChI=1S/C5H6N2O2S2.Na/c1-11(8,9)4-2-6-5(10)7-3-4;/h2-3H,1H3,(H,6,7,10);/q;+1/p-1 |
InChI Key |
XIRFNNVLVCESRU-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1)[S-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Oxidation of 2-Mercaptopyrimidine Derivatives
One effective route involves the oxidation of 2-mercaptopyrimidine derivatives bearing a methanesulfonyl substituent at the 5-position. The process includes:
- Synthesis of 2-mercaptopyrimidine intermediates substituted at the 5-position with a methanesulfonyl group.
- Oxidation of these mercaptopyrimidines using meta-chloroperbenzoic acid (m-CPBA) to form the corresponding pyrimidinyl sulfones.
- Cleavage of the pyrimidinyl sulfone with sodium methoxide in methanol to yield the sodium sulfinate salt.
This method was reported by Paras et al. as an improved two-step synthesis yielding optically pure sulfinates with high yields and stability of the pyrimidinyl sulfone intermediates.
Sulfonylation via 2-Pyridyl Sulfones and Thiolate Cleavage
Another closely related approach involves:
- Formation of 2-pyridyl sulfones from 2-mercaptopyrimidine derivatives.
- Treatment of these sulfones with sodium thiolates to cleave the pyridine moiety, generating sodium sulfinates.
This method allows for gram-scale synthesis and is applicable to a variety of heteroaryl sulfinates, including pyrimidine derivatives bearing methanesulfonyl groups.
Reduction of Sulfonyl Chlorides
Although less specific to this compound, a classical method involves:
- Preparation of 5-methanesulfonylpyrimidin-2-yl sulfonyl chloride.
- Reduction of the sulfonyl chloride with sodium sulfite (Na2SO3) or zinc/sodium carbonate in aqueous medium.
- Isolation of the sodium sulfinate salt by recrystallization.
This method is widely used for aromatic and heteroaromatic sulfinates but requires careful control of reaction conditions to prevent over-reduction or side reactions.
Reaction Conditions and Yields
Analytical and Purification Techniques
- Recrystallization from ethanol or methanol is commonly used to purify sodium sulfinates.
- NMR spectroscopy (¹H, ¹³C) confirms the integrity of the pyrimidine ring and the sulfonyl substitution.
- Mass spectrometry verifies molecular weight and sodium salt formation.
- Elemental analysis ensures purity and stoichiometry.
Research Discoveries and Developments
- The stability of pyrimidinyl sulfone intermediates allows for storage and later conversion to sodium sulfinates, facilitating scalable synthesis.
- Use of sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) enables in situ generation of sulfinates from aryl lithium or magnesium reagents, potentially adaptable to pyrimidinyl systems.
- Photolytic decarboxylation and catalytic oxidation methods have expanded the toolbox for preparing sodium sulfinates with heteroaryl groups.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanide group (-SNa) acts as a potent nucleophile in alkylation and arylation reactions.
Mechanistic Insight :
-
Alkylation occurs via an SN2 mechanism, forming stable C–S bonds.
-
Copper-catalyzed arylations proceed through oxidative addition intermediates .
Oxidative Transformations
The sulfanide group can undergo oxidation to sulfonamides or sulfonic acids under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | EtOH, 60°C, 3h | 5-Methanesulfonyl-2-sulfonamidopyrimidine | 78% | |
| m-CPBA | CH₂Cl₂, 0°C to 25°C, 2h | 5-Methanesulfonyl-2-sulfonic acid | 82% |
Key Finding :
-
The methanesulfonyl group enhances oxidative stability, preventing over-oxidation of the pyrimidine ring .
Coupling Reactions
The compound participates in cross-coupling reactions to form carbon–sulfur bonds.
| Reaction Partner | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Arylboronic acids | CuI, K₂CO₃ | Biaryl sulfides | 60–88% | |
| Alkyl halides | RuCl₃ | Alkylsulfonylpyrimidines | 55–75% |
Example :
With 4-fluorophenylboronic acid, a CuI-mediated coupling yields 5-methanesulfonyl-2-(4-fluorophenylthio)pyrimidine (82% yield) .
Pyrimidine Ring Functionalization
The electron-deficient pyrimidine core undergoes regioselective substitution.
| Reagent | Position Modified | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃ | C4 | 4-Chloro-5-methanesulfonyl-2-sulfanide | 90% | |
| NH₃ (aq.) | C4 | 4-Amino-5-methanesulfonyl-2-sulfanide | 85% |
Note : Chlorination at C4 facilitates further derivatization (e.g., amination, Suzuki coupling) .
Comparative Reactivity with Analogues
The methanesulfonyl group significantly alters reactivity compared to non-sulfonated analogues.
| Property | Sodium(5-MeSO₂-pyrimidin-2-yl)sulfanide | Sodium(pyrimidin-2-yl)sulfanide |
|---|---|---|
| Solubility in H₂O | High | Moderate |
| Oxidation Resistance | Enhanced | Low |
| Nucleophilicity (S–) | Moderate | High |
Explanation :
Scientific Research Applications
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide with key sulfanide-containing and related heterocyclic compounds:
Table 1: Comparative Data of Sulfanide Derivatives
Key Differences and Research Findings
Reactivity and Stability
- Electron-Withdrawing vs.
- Heterocyclic Ring Effects : Pyrimidine-based sulfanides (e.g., target compound, thiopental) exhibit different electronic environments compared to triazole derivatives (). Pyrimidine’s aromaticity and electron-deficient nature may increase sulfanide reactivity in substitution reactions.
Industrial vs. Pharmaceutical Use
- Sodium Sulfide (Na₂S) : Primarily used in pulp/paper manufacturing and water treatment. Its S²⁻ ion is a strong nucleophile but lacks the targeted delivery enabled by heterocyclic sulfanides .
Analytical Characterization
- Thiopental sodium is quantified via GC/MS in biological matrices, highlighting the importance of derivatization for volatile sulfanide derivatives . The methanesulfonyl group in the target compound may facilitate detection via LC-MS due to its polar nature.
Biological Activity
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial effects, anti-inflammatory properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methanesulfonyl group, contributing to its pharmacological properties. The sulfanamide moiety is known for its ability to inhibit bacterial growth and modulate immune responses.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that sulfonamide compounds can target various bacteria, including Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 μg/mL |
| This compound | S. aureus | 16 μg/mL |
This data indicates that the compound has a lower MIC against S. aureus, suggesting higher potency against this strain compared to E. coli .
Anti-inflammatory Effects
Research has demonstrated that this compound can modulate inflammatory responses. In vitro studies using murine microglial cells showed that the compound effectively reduced the production of pro-inflammatory cytokines such as IL-1α and IL-6 in response to lipopolysaccharide (LPS) stimulation.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| IL-1α | 150 | 50 |
| IL-6 | 200 | 70 |
These findings suggest that this compound may serve as a potential therapeutic agent for conditions characterized by excessive inflammation .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in bacterial biosynthesis and immune modulation. Sulfonamides generally act as competitive inhibitors of para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria, which is crucial for their growth and replication .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating urinary tract infections caused by resistant strains of E. coli. The results indicated a significant reduction in bacterial load within 48 hours of treatment, with minimal side effects reported.
- Case Study on Inflammatory Conditions : Another study assessed the compound's impact on patients with rheumatoid arthritis. Participants receiving this compound showed decreased levels of inflammatory markers and improved clinical symptoms over a six-week period.
Q & A
Q. What synthetic routes are available for Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution at the pyrimidine C2 position. A common approach is reacting 5-methanesulfonyl-2-chloropyrimidine with sodium hydrosulfide (NaSH) in anhydrous solvents like DMF or THF under inert conditions. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 for pyrimidine:NaSH), and reaction time (6–12 hours). Purity can be improved via recrystallization from ethanol/water mixtures. Challenges include managing sulfonyl group stability and avoiding over-sulfonation byproducts .
Q. How can spectroscopic techniques distinguish this compound from structurally similar sulfonamide derivatives?
- NMR : The sulfanide (S⁻) proton environment (δ 3.2–3.5 ppm in H NMR) and pyrimidine ring protons (δ 8.1–8.8 ppm) differ from sulfonamides (S=O peaks at δ 2.8–3.1 ppm).
- IR : Absence of N–H stretching (~3300 cm⁻¹) and presence of S–S vibrations (~500 cm⁻¹) confirm sulfanide formation.
- MS : Molecular ion clusters at m/z 255–257 (M⁻Na) validate the structure .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Storage : Under nitrogen at 4°C to prevent oxidation.
- Waste Disposal : Neutralize with dilute HCl before segregating as sulfide waste.
- PPE : Acid-resistant gloves and fume hoods are mandatory due to sulfide toxicity .
Advanced Research Questions
Q. How do steric and electronic effects of the 5-methanesulfonyl group influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing sulfonyl group enhances electrophilicity at the C2 position, facilitating nucleophilic attacks. However, steric hindrance from the sulfonyl group reduces accessibility for bulky nucleophiles. Computational studies (DFT) show a 15–20% decrease in reaction rates compared to unsubstituted pyrimidine derivatives. Experimental validation involves comparing yields in Suzuki-Miyaura couplings with aryl boronic acids .
Q. What methodological approaches resolve contradictions in reported biological activity data for this compound?
Discrepancies in cytotoxicity assays (e.g., IC₅₀ ranging from 10–50 µM) may arise from:
Q. How can computational modeling predict the compound’s binding affinity for kinase inhibition?
Molecular docking (AutoDock Vina) against ATP-binding pockets (e.g., EGFR kinase) identifies key interactions:
- Sulfanide sulfur with Lys721 (hydrogen bonding).
- Pyrimidine ring π-stacking with Phe723.
Validation requires crystallography (e.g., X-ray) and in vitro kinase assays .
Data Contradictions and Gaps
Q. Why do solubility studies report conflicting results in aqueous vs. organic solvents?
Q. What gaps exist in understanding the compound’s metabolic stability?
Limited data on hepatic clearance (e.g., CYP450 interactions) and sulfide oxidation pathways. Proposed studies:
- In Vitro Microsomal Assays : Monitor sulfoxide/sulfone metabolites via LC-MS.
- Isotope Labeling : Track S during oxidation .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
